![molecular formula C14H12N12OS2 B14950473 2,2-bis[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B14950473.png)
2,2-bis[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-1-phenylethanone
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Overview
Description
2,2-BIS[(7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)SULFANYL]-1-PHENYL-1-ETHANONE is a compound with a complex structure that includes multiple triazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-BIS[(7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)SULFANYL]-1-PHENYL-1-ETHANONE involves multiple steps. One common method starts with the preparation of 3-amino-5-hydrazino-1,2,4-triazole dihydrochloride by reacting 1,3-diamino-1,2,4-triazole with sodium nitrite in dilute hydrochloric acid, followed by the addition of tin(II) chloride in concentrated hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,2-BIS[(7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)SULFANYL]-1-PHENYL-1-ETHANONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of amino and sulfanyl groups, which can participate in nucleophilic and electrophilic processes .
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents like nitric acid and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions could produce amine-functionalized compounds .
Scientific Research Applications
2,2-BIS[(7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)SULFANYL]-1-PHENYL-1-ETHANONE has several scientific research applications:
Medicine: Investigated for its potential use in drug design and delivery systems.
Industry: Utilized in the production of advanced materials with specific thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 2,2-BIS[(7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)SULFANYL]-1-PHENYL-1-ETHANONE involves its ability to form stable complexes with various molecular targets. The amino groups enhance sensitivity and thermal stability through the formation of inter- and intra-molecular hydrogen bonds . These interactions play a crucial role in the compound’s energetic properties and its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
3,7-Diamino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazole (DATT): Known for its high energy density and thermal stability.
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazole (TATOT): Exhibits superior thermostability compared to other triazole-based compounds.
Uniqueness
2,2-BIS[(7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)SULFANYL]-1-PHENYL-1-ETHANONE stands out due to its unique combination of multiple triazole rings and the presence of both amino and sulfanyl groups. This structure provides exceptional thermal stability and energetic properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C14H12N12OS2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2,2-bis[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C14H12N12OS2/c15-23-6-17-25-11(23)19-21-13(25)28-10(9(27)8-4-2-1-3-5-8)29-14-22-20-12-24(16)7-18-26(12)14/h1-7,10H,15-16H2 |
InChI Key |
DKPXQDYXLOAYNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(SC2=NN=C3N2N=CN3N)SC4=NN=C5N4N=CN5N |
Origin of Product |
United States |
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